molecular formula C16H22O3 B8059433 (E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate

Cat. No.: B8059433
M. Wt: 262.34 g/mol
InChI Key: IMQZIFNNTKHHJC-CSKARUKUSA-N
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Description

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, leading to the formation of bioactive molecules. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl acrylate
  • ethyl 3-(4-ethoxy-3-methylphenyl)acrylate
  • methyl 3-(4-ethoxy-3-methylphenyl)acrylate

Uniqueness

(E)-tert-butyl 3-(4-ethoxy-3-methylphenyl)acrylate is unique due to the presence of both the tert-butyl and ethoxy groups, which impart distinct chemical properties.

Properties

IUPAC Name

tert-butyl (E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-6-18-14-9-7-13(11-12(14)2)8-10-15(17)19-16(3,4)5/h7-11H,6H2,1-5H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQZIFNNTKHHJC-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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